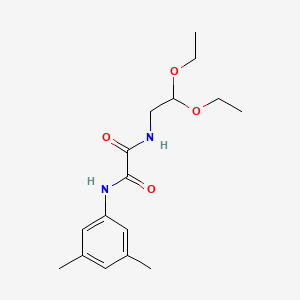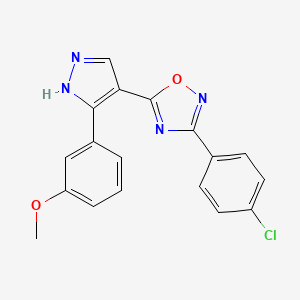
N-(2,2-diethoxyethyl)-N'-(3,5-dimethylphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-diethoxyethyl)-N'-(3,5-dimethylphenyl)oxamide, commonly known as DEEDMO, is a compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a derivative of oxamide and has been synthesized through a simple and efficient method.
Wissenschaftliche Forschungsanwendungen
Three-Center Intramolecular Hydrogen Bonding in Oxamide Derivatives
A study by Martínez-Martínez et al. (1998) focused on the synthesis and structural investigation of symmetric and non-symmetric oxamides, including derivatives like N,N'-bis(3,5-dimethyl-2-hydroxyphenyl)oxamide. These compounds are stabilized by intramolecular three-center hydrogen bonding, which is crucial for their structural conformation and properties. This research highlights the importance of such bonding in determining the chemical and physical characteristics of oxamide derivatives, which can have implications for their applications in material science and synthesis processes (Martínez-Martínez et al., 1998).
Synthesis of Analogues with Improved Systemic Exposure
Owton et al. (1995) explored the synthesis of analogues like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, starting from compounds such as N,N-Diethyl(2-methoxy-4-methyl)benzamide. This research is indicative of the potential pharmaceutical applications of such derivatives in improving the systemic exposure of drugs, which could have implications for the development of new therapeutics (Owton et al., 1995).
Optically Active Polyamides Derived from L-tartaric Acid
Research by Bou et al. (1993) on polyamides containing methoxy groups derived from L-tartaric acid suggests the potential of oxamide derivatives in the synthesis of optically active polymers. These polymers have applications in various industries, including materials science, due to their hydrophilic nature and high optical activity (Bou et al., 1993).
Slow Magnetic Relaxation in Mononuclear Dysprosium(III) Oxamates
A study on the hydrogen-bonded 2D array of mononuclear dysprosium(III) oxamates by Fortea-Pérez et al. (2013) demonstrates the potential of oxamide derivatives in materials science, particularly in the development of single-ion magnets (SIMs) with slow magnetic relaxation properties. This research opens avenues for the application of such compounds in the field of spintronics and magnetic storage materials (Fortea-Pérez et al., 2013).
Electrochemical and Electrofluorescent Properties of Polyamides
Research by Liou et al. (2008) and Sun et al. (2016) on aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine and bis(diphenylamino)-fluorene moieties, respectively, highlights the electrochemical and electrofluorescent properties of these compounds. Such properties are crucial for their potential applications in the development of electrochromic devices, sensors, and optoelectronic materials (Liou et al., 2008); (Sun et al., 2016).
Eigenschaften
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(3,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(22-6-2)10-17-15(19)16(20)18-13-8-11(3)7-12(4)9-13/h7-9,14H,5-6,10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOYISPHNAQVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC(=CC(=C1)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2828324.png)



![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2828329.png)





![1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2828340.png)
![(3S,3aR,6aS)-2-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2828342.png)